N,N-Dihexadecylhexadecan-1-amine N-oxide
Description
N,N-Dihexadecylhexadecan-1-amine N-oxide is a tertiary amine oxide characterized by three long alkyl chains: two hexadecyl (C₁₆H₃₃) groups and one hexadecan-1-amine-derived chain modified by an N-oxide group. The N-oxide group introduces polar characteristics, enhancing solubility in polar solvents compared to its non-oxidized amine counterpart. Its molecular formula is inferred to be C₄₈H₉₉NO, with a molecular weight of 722.3 g/mol (calculated based on structural analogs) .
Properties
CAS No. |
189290-24-2 |
|---|---|
Molecular Formula |
C48H99NO |
Molecular Weight |
706.3 g/mol |
IUPAC Name |
N,N-dihexadecylhexadecan-1-amine oxide |
InChI |
InChI=1S/C48H99NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
InChI Key |
IDIFYCUWDANIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dihexadecylhexadecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the reaction of the tertiary amine with hydrogen peroxide in the presence of a base . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dihexadecylhexadecan-1-amine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine under reducing conditions.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alkenes (from Cope elimination), substituted amines, and other functionalized derivatives .
Scientific Research Applications
N,N-Dihexadecylhexadecan-1-amine N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dihexadecylhexadecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This property makes it useful in various biochemical and biophysical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between N,N-Dihexadecylhexadecan-1-amine N-oxide and structurally related amine N-oxides:
Key Observations:
Chain Length and Hydrophobicity: this compound’s three C₁₆ chains render it significantly more hydrophobic than shorter-chain analogs like N,N-Dimethylhexadecan-1-amine N-oxide (C₁₈H₃₉NO) and Lauramine Oxide (C₁₄H₃₁NO). Lauramine Oxide’s shorter C₁₂ chain balances hydrophobicity and water solubility, making it ideal for detergents .
Biological Activity :
- Alkaloid N-oxides (e.g., tylophorin N-oxide from Ficus septica) exhibit pharmacological properties, such as antitumor activity, due to their complex polycyclic structures and N-oxide-mediated redox activity. In contrast, aliphatic amine N-oxides like this compound lack documented bioactivity .
Synthesis and Stability :
- IR spectroscopy confirms N-oxide group presence in amine oxides via vibrations at ~950 cm⁻¹ (N-O stretch) and ~1250 cm⁻¹ (Mo-N bonds in coordination complexes) .
- Aliphatic amine N-oxides (e.g., Lauramine Oxide) are stable under ambient conditions, whereas alkaloid N-oxides may undergo redox cycling in biological systems .
Toxicity and Safety :
- Shorter-chain amine N-oxides (e.g., C₁₂–C₁₈) show low acute toxicity (e.g., H302: harmful if swallowed) but may irritate skin and eyes . The dihexadecyl variant’s larger size may reduce absorption and toxicity.
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